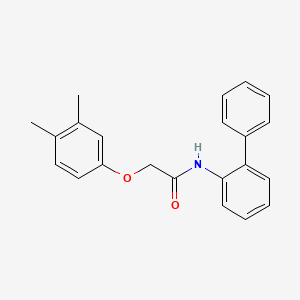
N-2-biphenylyl-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-2-(3,4-dimethylphenoxy)acetamide, commonly known as BPPAAD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPAAD has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The mechanism of action of BPPAAD involves its interaction with various molecular targets in the body. BPPAAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It also modulates the activity of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels, which are involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
BPPAAD has been found to exert various biochemical and physiological effects in the body. It reduces the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation. BPPAAD also modulates the activity of pain-sensing neurons by reducing the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP). Additionally, BPPAAD reduces the excitability of neurons in the brain, thereby exhibiting anticonvulsant properties.
実験室実験の利点と制限
BPPAAD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It exhibits potent pharmacological properties, making it an ideal candidate for studying the mechanisms of action and potential therapeutic applications. However, BPPAAD also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BPPAAD has not been extensively studied for its toxicity profile, which can limit its use in preclinical studies.
将来の方向性
There are several future directions for research on BPPAAD. One potential area of study is its potential therapeutic applications in neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to elucidate the mechanism of action of BPPAAD and its molecular targets in the body. Finally, studies on the toxicity profile of BPPAAD are needed to assess its safety for use in preclinical and clinical studies.
Conclusion:
In conclusion, BPPAAD is a synthetic compound that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Its multi-step synthesis method has been well-established, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to elucidate its mechanism of action, molecular targets, and toxicity profile. BPPAAD has significant potential for use in the development of novel therapeutics for various disease conditions.
合成法
The synthesis of BPPAAD involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with 2-bromobiphenyl in the presence of a base to form 2-(3,4-dimethylphenoxy)biphenyl. This intermediate is then reacted with chloroacetyl chloride to form N-(3,4-dimethylphenoxy)-2-(2-chloroacetyl) biphenylamine, which is subsequently treated with sodium hydroxide to yield BPPAAD.
科学的研究の応用
BPPAAD has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. BPPAAD has also been reported to possess analgesic effects by modulating the activity of pain-sensing neurons. Additionally, BPPAAD has been found to exhibit anticonvulsant properties by reducing the excitability of neurons in the brain.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-13-19(14-17(16)2)25-15-22(24)23-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPSJIOTMSGWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


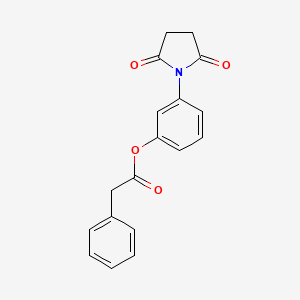
![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
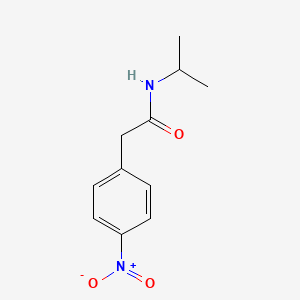
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)
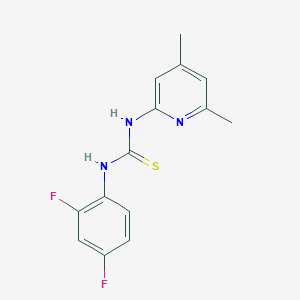
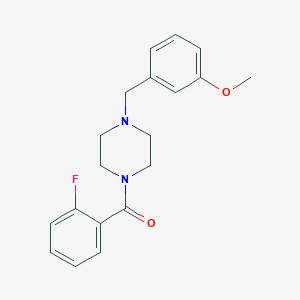
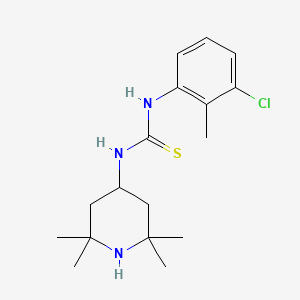
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)